Foslinanib disodium
作用机制
TRX818 钠通过多种机制发挥作用,包括:
抑制血管生成模拟: 该化合物阻断黑色素瘤细胞中血管生成样管状结构的形成。
诱导凋亡: TRX818 钠通过降低前 Nodal 蛋白水平和 Smad2 磷酸化来诱导癌细胞凋亡。
抑制细胞增殖: 该化合物通过抑制癌细胞增殖来减少肿瘤生长
生化分析
Biochemical Properties
Foslinanib disodium is known to interact with Syk/FLT3, a protein tyrosine kinase . It acts as an ATP-competitive inhibitor of Syk/FLT3, with a Ki of 30 nM and an IC50 of 41 nM . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to inhibit vasculogenic mimicry network formation in melanoma cells . It decreases pro-Nodal protein levels and Smad2 phosphorylation in these cells , indicating its influence on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of Syk/FLT3, thereby inhibiting its activity .
Dosage Effects in Animal Models
Preliminary studies suggest that it reduces tumor growth in a dose-dependent manner .
准备方法
合成路线和反应条件
TRX818 钠的合成涉及制备 2-(3-氟苯基)-6-甲氧基-4-氧代-1,4-二氢喹啉-5-基)膦酸酯,然后将其转化为其二钠盐形式。反应条件通常涉及使用二甲基甲酰胺 (DMF)、二甲基亚砜 (DMSO) 和乙醇等溶剂。 然后纯化该化合物以达到≥98%的纯度 .
工业生产方法
TRX818 钠的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和纯化系统以确保一致性和高产率。 该化合物储存在 -20°C 下,以保持其稳定性长达四年 .
化学反应分析
反应类型
TRX818 钠经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成不同的喹啉酮衍生物。
还原: 还原反应可以修饰喹啉酮环,影响其抗癌特性。
取代: 取代反应,特别是涉及氟苯基的反应,可以导致形成具有潜在增强生物活性的新衍生物。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。条件通常涉及受控温度和 pH 值以确保所需的反应结果。
主要产物
从这些反应中形成的主要产物通常是具有修饰的官能团的喹啉酮衍生物,这些衍生物可能表现出不同的生物活性以及性质。
科学研究应用
TRX818 钠具有广泛的科学研究应用,包括:
化学: 用作研究喹啉酮衍生物及其化学性质的模型化合物。
生物学: 研究其对细胞过程的影响,包括凋亡和细胞增殖。
医学: 作为治疗各种癌症(包括黑色素瘤和结肠癌)的潜在治疗剂进行探索。
工业: 用于开发新的抗癌药物和制剂
相似化合物的比较
类似化合物
Foslinanib: TRX818 钠的另一个名称,具有类似的抗癌特性。
CVM-1118: 一种具有潜在抗肿瘤活性的相关化合物。
其他喹啉酮衍生物: 具有类似结构和生物活性的化合物。
独特性
TRX818 钠因其有效抑制血管生成模拟和其能够减少各种癌症模型中的肿瘤生长而脱颖而出。 其独特的化学性质和生物活性组合使其成为科学研究和潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
disodium;[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FNO6P.2Na/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCXXQLLQDSTN-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FNNa2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256037-62-3 | |
Record name | Foslinanib disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSLINANIB DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X5F5LAF7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。